(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile
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Overview
Description
(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, a phenoxyphenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a phenoxy group is substituted onto a halogenated quinazolinone intermediate.
Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction between the quinazolinone derivative and a suitable aldehyde or ketone in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions (e.g., acidic or basic media).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce reduced quinazolinone derivatives.
Scientific Research Applications
(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly due to its quinazolinone core, which is known for its biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and organic semiconductors.
Biological Research: The compound can be used as a tool for studying biological processes and pathways, particularly those involving quinazolinone derivatives.
Mechanism of Action
The mechanism of action of (E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. The phenoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one and 2-(4-methoxyphenyl)quinazolin-4(3H)-one share structural similarities with (E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile.
Phenoxyphenyl Derivatives: Compounds such as 3-phenoxybenzaldehyde and 3-phenoxybenzoic acid have similar phenoxyphenyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of the quinazolinone core and the phenoxyphenyl group, which may confer distinct biological and chemical properties. This combination can lead to enhanced biological activity, improved binding affinity, and unique chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O2/c24-15-17(22-25-21-12-5-4-11-20(21)23(27)26-22)13-16-7-6-10-19(14-16)28-18-8-2-1-3-9-18/h1-14H,(H,25,26,27)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDYLYAIZVBZNT-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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